4-nitrobutanamide

Organic synthesis Ammonolysis Yield optimization

Researchers requiring bifunctional C4 scaffolds for heterocyclic synthesis often face extra protection/deprotection steps with monofunctional analogs. 4-Nitrobutanamide overcomes this limitation, offering orthogonal amide (nucleophilic) and nitro (reducible) reactivity in a single, linear 4-carbon chain. • Enables direct synthesis of quinoxaline and benzimidazole-N-oxide heterocycles via condensation with aldehydes. • Validated in spirocyclic oxytocin receptor ligands (IC50 330 nM, CHEMBL337888). • Reductive cyclization to 3,3-difluoro-pyrrolidine scaffolds for drug discovery. Supplied as ≥95% crystalline solid; ready for immediate global dispatch.

Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
CAS No. 15473-27-5
Cat. No. B099573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrobutanamide
CAS15473-27-5
Molecular FormulaC4H8N2O3
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C[N+](=O)[O-]
InChIInChI=1S/C4H8N2O3/c5-4(7)2-1-3-6(8)9/h1-3H2,(H2,5,7)
InChIKeyCUSYXOQIPLRISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobutanamide Technical Baseline for Procurement and Research Selection


4-Nitrobutanamide (4-nitrobutyramide, C4H8N2O3) is a primary aliphatic nitroamide containing both a terminal amide group and a terminal nitro group on a linear four-carbon chain. It functions primarily as a synthetic intermediate in heterocyclic chemistry, specifically in the construction of quinoxaline and benzimidazole-N-oxide derivatives [1]. The compound is synthesized via ammonolysis of methyl 4-nitrobutyrate in methanol under mild conditions, yielding the product as a crystalline solid after recrystallization from ethyl acetate . The dual functional architecture (nucleophilic amide nitrogen; reducible/condensable nitro group) distinguishes it from simpler nitroalkanes or unsubstituted amides in synthetic planning contexts.

Bifunctional C4 synthon linking nucleophilic amide with reducible nitro group in a linear architecture.
Heterocyclic core construction (quinoxaline, benzimidazole-N-oxide, pyrrolidine) via condensation or reductive cyclization.
Compatible with modern protocols; reported microwave-assisted, solvent-free diastereoselective synthesis context.

Why 4-Nitrobutanamide Cannot Be Interchanged with Generic Alternatives


Generic substitution fails due to the unique orthogonal reactivity conferred by the 4-nitrobutanamide scaffold. Simple nitroalkanes (e.g., 1-nitrobutane) lack the amide functionality required for nucleophilic participation in certain annulation or coupling pathways. Conversely, unsubstituted aliphatic amides (e.g., butyramide) lack the electrophilic or reduction-susceptible nitro group needed for downstream heterocycle formation or reductive cyclization. 4-Nitrobutanamide provides both functionalities within a defined four-carbon tether, enabling reactivity profiles that neither class of monofunctional analog can replicate without additional protection/deprotection steps [1]. This bifunctional nature is explicitly exploited in the synthesis of quinoxaline derivatives and spirocyclic oxytocin receptor ligands where the nitro group serves as a latent amine or participates in condensation events [2].

4-Nitrobutanamide
Dual amide + nitro functionality permits direct quinoxaline condensation and reductive pyrrolidine cyclization.
Matched reactivity profile for targeted heterocycle synthesis.
1-Nitrobutane / Butyramide
Mono-functional analogs lack the orthogonal reactivity required; additional protection/deprotection steps may shift synthetic efficiency.
1-Nitrobutane lacks amide; butyramide lacks nitro group.
4-Nitrobutanamide
Provides a defined four-carbon tether optimal for certain spirocyclic oxytocin receptor ligand scaffolds.
Specific spatial arrangement for reported binding interactions.
4-Nitrobutyric acid / 4-Nitrobutanol
Polarity and hydrogen-bonding differences shift chromatographic retention and may alter solubility in biphasic reactions or coupling efficiency.
Intermediate LogP profile is context-specific.

Quantitative Differentiation Evidence for 4-Nitrobutanamide


Ammonolysis Yield vs. Analogous Nitroester Conversions

4-Nitrobutanamide is synthesized from methyl 4-nitrobutyrate via ammonolysis in methanol, achieving an isolated yield of 78% after 72 hours at room temperature . This yield compares favorably to typical ammonolysis yields reported for other aliphatic nitroesters under similar non-catalyzed conditions, which often fall in the 50-65% range due to competing side reactions at the nitro group.

Synthetic Yield
Class-level
78%
Isolated yield (EtOAc)
May reduce raw material waste in scale-up synthesis context.
7N NH3 in MeOH, 0°C to RT, 72h; class baseline 50-65%.
Organic synthesis Ammonolysis Yield optimization

Bifunctional Reactivity in Quinoxaline Synthesis

4-Nitrobutanamide is explicitly claimed as a reagent for synthesizing quinoxaline and benzimidazole-N-oxide derivatives, reacting with ammonium carbonate and aliphatic aldehydes via a mechanism elucidated by electrospray ionization mass spectrometry [1]. In contrast, simple nitroalkanes like 1-nitrobutane (CAS 646-14-0) lack the amide nitrogen required for this specific condensation pathway, precluding their use in this reaction class without additional synthetic steps.

Quinoxaline Condensation
Class-level
Amide + Nitro
vs 1-Nitrobutane (Nitro only)
Eliminates need for protection/deprotection steps.
Mechanism via ammonium carbonate and aliphatic aldehydes.
Heterocyclic chemistry Quinoxaline Benzimidazole-N-oxide

Oxytocin Receptor Antagonist Scaffold Advantage

A derivative incorporating the 4-nitrobutanamide moiety, CHEMBL337888, exhibits an IC50 of 330 nM at the rat oxytocin receptor in radioligand binding assays [1]. The four-carbon nitroamide chain provides optimal spacing between the spirocyclic core and the terminal nitro/amide functional groups, a spatial arrangement that cannot be replicated with shorter-chain analogs (e.g., 3-nitropropanamide) or longer-chain variants that may introduce conformational flexibility detrimental to receptor binding.

Oxytocin R Binding
Supporting
IC50 330 nM
CHEMBL337888 derivative
Supports ligand design in GPCR SAR studies.
Rat uterine tissue, [3H]-oxytocin radioligand assay.
Medicinal chemistry Oxytocin receptor GPCR antagonists

Physicochemical Profile vs. 4-Nitrobutyric Acid and 4-Nitrobutanol

4-Nitrobutanamide exhibits a predicted ACD/LogP of -0.93, boiling point of 368.1±25.0 °C, and polar surface area of 89 Ų . These values differ meaningfully from structurally related compounds: 4-nitrobutyric acid (more polar, lower LogP due to carboxylic acid) and 4-nitrobutanol (higher LogP, lower PSA due to hydroxyl vs. amide). The amide functionality confers intermediate polarity and hydrogen-bonding capacity, influencing chromatographic retention and solubility in organic synthesis workflows [1].

Predicted LogP
Cross-study
-0.93
vs acid/alc analogs
Balanced solubility for aqueous/organic biphasic reactions.
ACD/Labs predicted; PSA 89 Ų; BP 368°C.
Physicochemical properties LogP Polar surface area

Reductive Nitromethylation for Pyrrolidine Synthesis

4-Nitrobutanamide derivatives serve as critical intermediates in the synthesis of 3,3-difluoro-pyrrolidine hydrochloride. Specifically, N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide undergoes reductive nitromethylation followed by catalytic hydrogenation/cyclization to afford the pyrrolidine scaffold in good yield [1]. This pathway exploits the nitro group as a latent nucleophile precursor, a reactivity profile not accessible with 4-halobutanamides or 4-hydroxybutanamides.

Pyrrolidine Route
Class-level
Reductive Nitromethylation
vs halo/hydroxy analogs
Enables access to 3,3-difluoro-pyrrolidine scaffold.
Catalytic hydrogenation/cyclization sequence.
Pyrrolidine synthesis Reductive nitromethylation Fluorinated building blocks

Microwave-Assisted Diastereoselective Synthesis

The 4-nitrobutanamide scaffold participates in microwave-assisted, solvent-free, one-pot diastereoselective synthesis of 2-acetyl-N,3-diaryl-4-nitrobutanamides. The reaction of anilines, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, and β-nitrostyrenes in the presence of catalytic triethylamine yields the nitrobutanamide products under rapid microwave conditions [1]. This contrasts with traditional thermal methods requiring longer reaction times and organic solvents.

Microwave Protocol
Supporting
Rapid One-Pot
vs hours (thermal)
Workflow efficiency for library synthesis.
Solvent-free, microwave irradiation, catalytic Et3N.
Microwave synthesis Diastereoselective Solvent-free

Validated Application Scenarios for 4-Nitrobutanamide


Quinoxaline and Benzimidazole-N-Oxide Core Synthesis

Use as a bifunctional building block in condensation reactions with ammonium carbonate and aliphatic aldehydes to construct quinoxaline and benzimidazole-N-oxide heterocycles [1]. The amide nitrogen participates in ring formation while the nitro group remains available for subsequent reduction or further functionalization.

Oxytocin Receptor Antagonist Scaffold Construction

Employ the 4-nitrobutanamide moiety as a linker/spacer component in the synthesis of spirocyclic oxytocin receptor ligands [2]. The demonstrated IC50 of 330 nM for CHEMBL337888 validates the scaffold's utility in structure-activity relationship (SAR) studies targeting GPCR modulation.

Fluorinated Pyrrolidine Building Block Synthesis

Utilize 4-nitrobutanamide derivatives as intermediates in the multi-step synthesis of 3,3-difluoro-pyrrolidine hydrochloride [3]. The nitro group undergoes reductive nitromethylation followed by catalytic hydrogenation/cyclization to form the pyrrolidine ring, a privileged scaffold in drug discovery.

Microwave-Assisted Library Synthesis of Derivatives

Apply in solvent-free, microwave-assisted, one-pot diastereoselective syntheses to rapidly generate libraries of 2-acetyl-N,3-diaryl-4-nitrobutanamides for biological screening [4]. The protocol minimizes solvent waste and reduces reaction times compared to conventional heating.

Application
Selection Property
Validation Focus
Quinoxaline & Benzimidazole Core Synthesis
Bifunctional Reactivity (Amide + Nitro)
Condensation Efficiency & Yield
Oxytocin Receptor Antagonist SAR
C4 Chain Spacer Segment
Binding Affinity Context (GPCR SAR)
Fluorinated Pyrrolidine Synthesis
Nitro as Latent Nucleophile Precursor
Cyclization Pathway Feasibility
Microwave-Assisted Library Synthesis
Protocol Compatibility & Thermal Stability
Diastereoselectivity & Reaction Rate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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